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Compound of Interest

Compound Name:
(6-Iodo-5-methoxy-pyridin-2-yl)-

methanol

CAS No.: 154497-85-5

Cat. No.: B3243063

Get Quote

Executive Summary
2-Hydroxymethyl-6-iodo-5-methoxypyridine (also known as (6-iodo-5-methoxypyridin-2-

yl)methanol) is a highly specialized, trisubstituted pyridine scaffold used primarily in medicinal

chemistry as a bifunctional building block.[1] Its structural utility lies in the orthogonal reactivity

of its three substituents:

C6-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Sonogashira, Buchwald-Hartwig).

C2-Hydroxymethyl: A versatile alcohol handle for oxidation to aldehydes/acids or conversion

to electrophilic leaving groups (halides/mesylates).

C5-Methoxy: An electron-donating group (EDG) that modulates the pyridine ring's electron

density, influencing both biological binding affinity and the regioselectivity of chemical

modifications.
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This guide details the physicochemical properties, synthetic pathways, and reactivity profile of

this compound, designed for researchers optimizing lead compounds in kinase inhibitor and

GPCR antagonist programs.

Physicochemical Profile
Due to the specialized nature of this intermediate, experimental data is often extrapolated from

close structural analogs (e.g., (6-iodopyridin-2-yl)methanol).

Property Value / Description Notes

IUPAC Name
(6-iodo-5-methoxypyridin-2-

yl)methanol
Preferred nomenclature

CAS Number
Not widely listed (Analog:

851102-41-5 for des-methoxy)

Custom synthesis often

required

Molecular Formula C₇H₈INO₂

Molecular Weight 265.05 g/mol

Appearance Off-white to pale yellow solid
Iodinated pyridines often

yellow upon aging

Predicted Melting Point 75–85 °C
Based on (6-iodopyridin-2-

yl)methanol (MP: 78-82°C)

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate

Low water solubility; soluble in

polar organics

pKa (Pyridine N) ~2.5–3.0
Reduced basicity due to

inductive effect of I and OMe

Storage 2–8 °C, Protect from Light
Iodides are photosensitive;

store under inert gas

Synthetic Architecture
The synthesis of 2-hydroxymethyl-6-iodo-5-methoxypyridine presents a regiochemical

challenge. The most robust route utilizes Directed Ortho Metalation (DoM), leveraging the
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directing effects of the C5-methoxy and C2-hydroxymethyl groups to install the iodine at C6

selectively.

Protocol: Directed Ortho Metalation (DoM) Strategy
This route avoids the poor regioselectivity of direct electrophilic iodination.

Step 1: Precursor Preparation Start with 2-bromo-5-methoxypyridine. Convert to the methyl

ester via palladium-catalyzed carbonylation (Pd(OAc)₂, dppf, CO, MeOH), followed by

reduction with NaBH₄ to yield (5-methoxypyridin-2-yl)methanol.

Step 2: Protection Protect the primary alcohol to prevent deprotonation during the lithiation

step.

Reagents: TBDMSCl, Imidazole, DCM.

Product: 2-((tert-butyldimethylsilyloxy)methyl)-5-methoxypyridine.

Step 3: Regioselective Lithiation & Iodination

Mechanism:[1][2][3][4][5][6] The C5-methoxy group directs lithiation to the ortho positions

(C4 or C6). The Ring Nitrogen (N1) strongly directs to C6 (alpha-lithiation). These synergistic

effects make C6 the exclusive site of deprotonation.

Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), THF, -78 °C.

Quench: Iodine (I₂) in THF.[7]

Product: 2-((tert-butyldimethylsilyloxy)methyl)-6-iodo-5-methoxypyridine.

Step 4: Deprotection

Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF.

Final Product:2-hydroxymethyl-6-iodo-5-methoxypyridine.

Visualization: Synthetic Workflow
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Caption: Step-wise synthesis via Directed Ortho Metalation (DoM) ensuring C6 regioselectivity.
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Reactivity & Functionalization[6]
The compound serves as a "divergent node" in synthesis. The C6-iodine and C2-

hydroxymethyl groups allow for sequential functionalization without protecting group

manipulation in many cases.

A. C-C Bond Formation (C6 Position)
The C6-iodine is electronically activated for oxidative addition due to its position alpha to the

pyridine nitrogen.

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

Base: K₂CO₃ or Cs₂CO₃.

Note: The free hydroxyl group is generally tolerated, but high temperatures (>100°C) may

require protection to prevent side reactions.

Sonogashira Coupling: Reacts with terminal alkynes.

Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N.

Application: Synthesis of fused bicyclic systems (e.g., furopyridines) via subsequent

cyclization with the C5-methoxy (after demethylation) or C2-alcohol.

B. Functional Group Interconversion (C2 Position)
The hydroxymethyl group is a precursor to electrophiles or other nucleophiles.

Oxidation to Aldehyde:

Reagent: MnO₂ (mild, selective) or Dess-Martin Periodinane.

Product: 6-iodo-5-methoxypicolinaldehyde (Precursor for reductive amination).

Conversion to Leaving Group:
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Reagent: SOCl₂ (to chloride) or MsCl/Et₃N (to mesylate).

Utility: Allows for S_N2 displacement by amines or thiols to create side chains.

Visualization: Divergent Reactivity Map
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Caption: Orthogonal reactivity profile allowing independent modification of the C6 and C2

positions.

Medicinal Chemistry Applications
Kinase Inhibitors: The 2-aminopyrimidine or pyridine motif is a classic "hinge binder" in

kinase inhibitors. The 2-hydroxymethyl group can be converted into a solubilizing tail (e.g.,

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3243063/docs?utm_src=pdf-body-img#technical-guide-2-hydroxymethyl-6-iodo-5-methoxypyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3243063?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


morpholine-methyl), while the 6-iodo group allows attachment of the hydrophobic core that

occupies the kinase back pocket.

Fragment-Based Drug Discovery (FBDD): The molecule fits the "Rule of 3" (MW < 300, H-

donors ≤ 3, H-acceptors ≤ 3), making it an ideal fragment for screening.

Bioisosteres: The 5-methoxy group often serves as a metabolic blocker or to lock the

conformation of the pyridine ring relative to adjacent systems via intramolecular hydrogen

bonding.

Handling & Safety
Hazard Identification:

H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.

Stability: The C-I bond is susceptible to homolytic cleavage under UV light. Store in amber

vials.

Chemical Incompatibility: Avoid strong oxidizing agents (which may over-oxidize the alcohol

to carboxylic acid or N-oxide) and strong bases (which may cause elimination if the alcohol is

activated).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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